molecular formula C14H13F B13418434 Bibenzyl, 4-fluoro- CAS No. 370-76-3

Bibenzyl, 4-fluoro-

Cat. No.: B13418434
CAS No.: 370-76-3
M. Wt: 200.25 g/mol
InChI Key: LGAWAQNSZFCGMP-UHFFFAOYSA-N
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Description

Bibenzyls are a class of aromatic compounds characterized by two benzyl groups linked via a single C–C bond. The substitution pattern on the benzene rings significantly influences their chemical and biological properties. 4-Fluoro-bibenzyl is a fluorinated derivative where a fluorine atom is introduced at the para position of one or both benzyl rings. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity due to fluorine’s electronegativity and small atomic radius . While naturally occurring bibenzyls (e.g., erianin, gigantol) are well-documented in plants like Dendrobium species , synthetic fluorinated derivatives such as 4-fluoro-bibenzyl are less studied but show promise in pharmacological applications.

Properties

CAS No.

370-76-3

Molecular Formula

C14H13F

Molecular Weight

200.25 g/mol

IUPAC Name

1-fluoro-4-(2-phenylethyl)benzene

InChI

InChI=1S/C14H13F/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,6-7H2

InChI Key

LGAWAQNSZFCGMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Direct Nitration and Functionalization of Bibenzyl

  • Bibenzyl can be nitrated using nitric acid mixtures under controlled temperatures (18–35 °C for initial nitration to tetranitrobibenzyl, followed by higher temperature nitration at 80–120 °C to hexanitrobibenzyl), although this example is for nitro derivatives, it demonstrates the feasibility of stepwise electrophilic aromatic substitution on bibenzyl cores.

  • The nitration and oxidation processes can be tuned to introduce substituents selectively on the bibenzyl framework, which can be adapted for fluoro-substituted analogues by using fluorinated starting materials.

Summary Table of Preparation Methods for 4-Fluoro-Bibenzyl and Related Compounds

Step Starting Material Reaction Conditions Key Reagents Outcome/Product Reference
1 p-Fluorotoluene UV irradiation, 70-85 °C Chlorine gas, FeCl3 & ZnCl2 catalyst 4-Fluorotrichlorotoluene → 4-Fluorobenzoyl chloride
2 p-Fluoroaniline 0–15 °C, anhydrous Nitric acid & sulfuric acid mixture 4-Fluoro-3-nitroaniline (high yield, high purity)
3 Bibenzyl 18–35 °C, then 80–120 °C 98% nitrosonitric acid, oleum Tetranitrobibenzyl → Hexanitrobibenzyl (nitration steps)
4 4,4'-Diamino-bibenzyl Reflux in ethanol, catalytic acetic acid Aromatic aldehydes, ZnCl2, thiolactic acid Schiff bases and thiazolidinyl bibenzyl derivatives

Detailed Research Outcomes and Analysis

  • The nitration of bibenzyl is a multistep process requiring precise temperature control and specific nitrating agents to avoid overreaction and degradation. The stepwise nitration to tetranitro and hexanitro derivatives illustrates the chemical robustness of the bibenzyl core and the possibility to introduce multiple substituents.

  • The fluorination strategy via chlorination of p-fluorotoluene followed by hydrolysis to 4-fluorobenzoyl chloride offers a relatively short and efficient synthetic route with good yields and environmental advantages due to mild conditions and catalytic processes.

  • The nitration of p-fluoroaniline under anhydrous and low-temperature conditions significantly improves yield and purity of the nitro-fluoroaniline intermediate, which is a crucial building block for further functionalization into fluoro-substituted bibenzyl derivatives.

  • The Schiff base and thiazolidinyl derivative synthesis from diamino bibenzyl demonstrates the versatility of bibenzyl derivatives in medicinal and materials chemistry, and the protocols are adaptable to fluoro-substituted analogues.

Chemical Reactions Analysis

Types of Reactions

Bibenzyl, 4-fluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-fluorobenzophenone, while reduction can produce 4-fluorobibenzyl alcohol.

Scientific Research Applications

Bibenzyl, 4-fluoro- has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of Bibenzyl, 4-fluoro- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the context of its application, such as its role in inhibiting cell death by blocking voltage-dependent anion channels (VDAC) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Compound Substituents Key Biological Activities Source/References
4-Fluoro-bibenzyl 4-Fluoro on benzyl ring(s) P2X1 receptor antagonism (IC₅₀ = 14 μM) ; Antifungal activity Synthetic derivatives
Erianin 3-Hydroxy, 4-methoxy Anticancer (inhibits PI3K/AKT pathway ), antioxidant Dendrobium species
Gigantol 3,4-Dihydroxy Neuroprotective, anticancer, antioxidant Dendrobium species
Chrysotoxine Bibenzyl with glycoside moiety Neuroprotective (anti-Parkinson’s ), anti-inflammatory Dendrobium species
Moscatilin 3,4-Dimethoxy Antitumor (suppresses lung/esophageal cancer ), anti-angiogenic Dendrobium species

Key Findings

Bioactivity Enhancement via Fluorination: In 4-fluoro-bibenzyl derivatives, the 4-fluoro substitution synergizes with other groups (e.g., 2-hydroxy) to enhance potency. For example, a bibenzyl derivative with 2-hydroxy and 4-fluoro substitutions exhibited an IC₅₀ of 14 μM for P2X1 receptor inhibition, outperforming monosubstituted analogs (IC₅₀ = 44–54 μM) . Fluorinated bibenzyls also demonstrate superior antifungal activity compared to non-fluorinated analogs, likely due to increased membrane permeability and target binding .

Mechanistic Differences: Non-fluorinated bibenzyls (e.g., erianin, gigantol) primarily act via antioxidant pathways (scavenging ROS) and direct inhibition of oncogenic kinases (e.g., PI3K/AKT) .

Biological Activity

Bibenzyl, 4-fluoro- is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including relevant case studies, research findings, and a data table summarizing its effects.

Chemical Structure and Properties

Bibenzyl, 4-fluoro- is characterized by the presence of a fluorine atom at the para position of the bibenzyl structure. This modification can significantly influence its biological activity compared to its non-fluorinated counterparts.

1. Anticancer Activity

Research has shown that bibenzyl derivatives exhibit notable anticancer properties. For instance, studies on benzothiazole derivatives, which share structural similarities with bibenzyl compounds, have demonstrated significant inhibition of cancer cell proliferation. A specific derivative was reported to inhibit A431 and A549 cancer cell lines effectively while promoting apoptosis and causing cell cycle arrest. The mechanism involved the inhibition of crucial signaling pathways such as AKT and ERK .

2. Anti-inflammatory Effects

Bibenzyl compounds have also been evaluated for their anti-inflammatory properties. In vitro studies indicate that certain derivatives can reduce the levels of inflammatory cytokines like IL-6 and TNF-α, suggesting potential applications in treating inflammatory diseases .

3. Neuroprotective Properties

The neuroprotective effects of bibenzyl derivatives have been explored in various studies. Compounds similar to bibenzyl have been shown to inhibit butyrylcholinesterase (BchE), an enzyme associated with neurodegenerative disorders such as Alzheimer’s disease. The inhibitory activity was measured with IC50 values indicating their potency compared to standard drugs like donepezil .

Case Study 1: Anticancer Activity Assessment

In a study focusing on a series of benzothiazole derivatives, one compound exhibited an IC50 value of 2 μM against A431 cells, highlighting its potential as an anticancer agent. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .

Case Study 2: Anti-inflammatory Mechanism

Another study evaluated the anti-inflammatory effects of bibenzyl-related compounds in a lipopolysaccharide (LPS)-induced inflammation model. The results indicated a significant reduction in cytokine production, supporting the hypothesis that these compounds could serve as therapeutic agents in managing inflammatory responses .

Summary Table of Biological Activities

Activity Effect IC50 Value Reference
Anticancer (A431)Inhibition of proliferation2 μM
Anti-inflammatoryReduction in IL-6 levelsNot specified
Neuroprotection (BchE)Inhibition0.20 μM

Q & A

Q. What are the standard synthetic routes for preparing 4-fluoro-bibenzyl derivatives?

The synthesis of 4-fluoro-bibenzyl derivatives typically involves halogenation and coupling reactions. A common method includes reacting substituted benzaldehydes with precursors like 4-amino-triazole derivatives under reflux in ethanol with glacial acetic acid as a catalyst . Fluorination steps may involve bromo-fluoro intermediates, such as converting 3-bromo-4-fluoro-benzoic acid halides using potassium fluoride in solvents like tetramethylene sulphone at elevated temperatures (200–220°C) . One-step synthesis strategies leveraging predictive databases (e.g., REAXYS) can streamline routes by optimizing precursor selection and reaction conditions .

Q. Which analytical techniques are critical for characterizing 4-fluoro-bibenzyl?

Key techniques include:

  • X-ray Diffraction (XRD): Determines monoclinic crystal structures (space group P21/a) and intermolecular interactions like H…H bonding (63.6% contribution) .
  • FTIR/Raman Spectroscopy: Identifies functional groups (e.g., C-F stretches, aromatic rings) and validates structural integrity .
  • UV-Vis/Photoluminescence: Measures optical bandgap (~3.65 eV) and fluorescence decay times (e.g., 0.6 ns prompt, 3.01 ns delayed) for scintillator applications .
  • Mass Spectrometry (NIST): Validates molecular weight and fragmentation patterns using standardized reference data .

Q. What are the primary biological activities associated with 4-fluoro-bibenzyl compounds?

4-fluoro-bibenzyl derivatives exhibit antioxidant, anticancer, and immunomodulatory properties. These activities are linked to their ability to induce secondary metabolite biosynthesis via jasmonic acid (JA) signaling pathways. For example, exogenous methyl jasmonate (MeJA) upregulates genes like phenylalanine ammonia-lyase (PAL) and bibenzyl synthase (BBS), enhancing bibenzyl accumulation in plant tissues like Dendrobium officinale roots .

Advanced Research Questions

Q. How can transcriptomic data resolve contradictions in bibenzyl biosynthesis pathways?

Contradictions in pathway regulation (e.g., competing phenylpropanoid vs. flavonoid routes) can be addressed via differential gene expression (DEG) analysis. For instance, RNA-seq of D. officinale roots under MeJA treatment identified 1,324 DEGs, including 11 key enzymes (e.g., PAL, C4H, CYP450, BBS) that coordinate bibenzyl synthesis. qRT-PCR validation of candidate genes (e.g., LOC110105072 for BBS) confirms pathway activation . Integrating FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensures rigorous hypothesis testing .

Q. What kinetic models explain the reaction mechanisms of 4-fluoro-bibenzyl derivatives?

Mechanistic models for bibenzyl derivatives (e.g., 4-(1-naphthylmethyl)bibenzyl) use parameter optimization and rate constant estimation to predict reaction outcomes. For coal liquefaction catalysts, kinetic studies revealed dominant pathways (e.g., hydrogenolysis vs. dehydrogenation) under varying temperatures and pressures. Computational tools like PISTACHIO enhance accuracy by aligning predictions with experimental data .

Q. How does fluorination impact the bioactivity and stability of bibenzyl analogs?

Fluorination enhances metabolic stability and bioavailability by reducing susceptibility to oxidative degradation. Comparative studies of polychlorinated vs. fluorinated bibenzyls (e.g., 4,3′,5′-trichloro-3,4′-dihydroxybibenzyl) show fluorinated analogs exhibit stronger anticancer activity due to improved electron-withdrawing effects and membrane permeability . Thermal stability assessments (TGA/DTA) further reveal fluorinated derivatives retain structural integrity up to 287°C .

Q. What strategies address challenges in crystallizing 4-fluoro-bibenzyl for material science applications?

Solution growth techniques at room temperature yield high-purity crystals (8 mm × 6 mm × 4 mm). Optimizing solvent polarity and supersaturation ratios minimizes defects. Hirshfeld surface analysis guides crystal engineering by mapping intermolecular interactions (e.g., π-π stacking, hydrogen bonds) critical for scintillator performance .

Methodological Guidance

Q. How to design experiments for analyzing fluorinated bibenzyl bioactivity?

  • In vitro assays: Use cell lines (e.g., HepG2 for anticancer activity) with dose-response curves to determine IC50 values.
  • Gene expression profiling: Apply RNA-seq or qRT-PCR to track JA pathway genes (e.g., PAL, BBS) post-treatment.
  • Metabolomic validation: Pair LC-MS with transcriptomic data to quantify bibenzyl accumulation .

Q. What computational tools predict synthetic pathways for novel bibenzyl analogs?

Leverage databases like REAXYS and BKMS_METABOLIC for retrosynthetic analysis. Machine learning models trained on reaction datasets (e.g., USPTO) can propose novel fluorination sites and optimize reaction conditions .

Q. How to resolve discrepancies in spectroscopic data for fluorinated bibenzyls?

Cross-validate using multiple techniques (e.g., NMR, XRD, FTIR) and reference NIST standards. For ambiguous peaks, isotopic labeling (e.g., ¹⁹F NMR) clarifies structural assignments .

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